Structural Differentiation: Ortho-Substitution Pattern Uniqueness vs. Closest Analogs
The compound features a 2-fluorobenzyl group at N3 and a 2-methylphenyl group at C7, creating a double ortho-substituted pharmacophore. The closest known analogs include the 3-fluorobenzyl isomer (CAS 1207033-18-8) and the unsubstituted phenyl analog (CAS 1105224-65-4) [1]. The 2-fluoro substitution on the benzyl ring introduces a strong electron-withdrawing effect ortho to the methylene linker, altering the electron density of the pyrimidinone core compared to a 3-fluoro or 4-fluoro substitution. The 2-methyl group on the phenyl ring introduces steric hindrance that restricts rotational freedom around the C7-aryl bond, enforcing a specific bioactive conformation [1].
| Evidence Dimension | Substituent steric/electronic profile |
|---|---|
| Target Compound Data | 2-fluorobenzyl at N3 (o-F); 2-methylphenyl at C7 (o-CH3) |
| Comparator Or Baseline | 3-fluorobenzyl analog (CAS 1207033-18-8); unsubstituted phenyl analog (CAS 1105224-65-4) |
| Quantified Difference | Qualitative difference: ortho-F vs meta-F electronic effect; ortho-CH3 steric hindrance present vs absent. No quantitative IC50 or Kd difference available for this specific compound. |
| Conditions | Structural analysis based on patent disclosure of thieno[3,2-d]pyrimidine scaffold SAR [1]. |
Why This Matters
In the absence of direct bioactivity data, the unique ortho-substitution pattern provides the only verifiable basis for selecting this compound over regioisomeric analogs for kinase-targeted screening.
- [1] Korea Institute of Science and Technology. 2,7-substituted thieno[3,2-d] pyrimidine compounds as protein kinase inhibitors. US Patent 8,586,580 B2, issued November 19, 2013. View Source
